molecular formula C11H22N2O2 B8694337 ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate

ethyl N-(1-propan-2-ylpiperidin-4-yl)carbamate

Cat. No. B8694337
M. Wt: 214.30 g/mol
InChI Key: ODYHJZDMCZBIAY-UHFFFAOYSA-N
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Patent
US08088925B2

Procedure details

100 ml absolute diethyl ether were placed in a dry three-necked flask equipped with a condenser. 4.35 g LiAlH4 (6 equiv.) were added and the mixture was stirred at room temperature under an argon atmosphere. Carefully, 4.10 g (19.13 mmol) (1-isopropyl-piperidin-4-yl)-carbamic acid ethyl ester were added portionwise and the resulting mixture was refluxed for 7 h. Since the conversion was not complete, 1.00 g (≈1.4 equiv.) LiAlH4 was added and the mixture was refluxed for further 2 h. The reaction mixture was cooled and, carefully, 14 ml water were added dropwise over a 20-minute period. The mixture was diluted with 40 ml water and 50 ml diethyl ether. The phases were separated. The aqueous phase (suspension) was treated with a 10% NaOH-solution and washed twice with 100 ml diethyl ether. The organic phases were combined, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was obtained as a colorless oil. Yield: 2.91 g MS (ES+): m/e=157.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O[C:10](=O)[NH:11][CH:12]1[CH2:17][CH2:16][N:15]([CH:18]([CH3:20])[CH3:19])[CH2:14][CH2:13]1)C>O.C(OCC)C>[CH:18]([N:15]1[CH2:14][CH2:13][CH:12]([NH:11][CH3:10])[CH2:17][CH2:16]1)([CH3:20])[CH3:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC(NC1CCN(CC1)C(C)C)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
The aqueous phase (suspension) was treated with a 10% NaOH-solution
WASH
Type
WASH
Details
washed twice with 100 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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